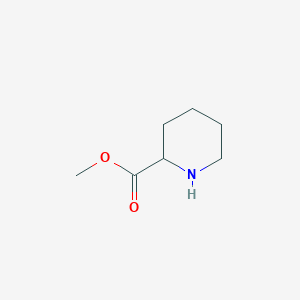

Methyl Piperidine-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQTTWVBUDFUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392714 | |

| Record name | Methyl Piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41994-45-0 | |

| Record name | Methyl pipecolinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41994-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl Piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41994-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Piperidine-2-carboxylate

Introduction

Methyl piperidine-2-carboxylate, also known as methyl pipecolinate, is a pivotal chiral building block in modern medicinal chemistry and drug development. As a derivative of pipecolic acid, a non-proteinogenic amino acid, its rigid cyclic structure and inherent chirality make it a valuable scaffold for the synthesis of a wide array of biologically active molecules. The piperidine motif is a privileged structure found in numerous pharmaceuticals, including treatments for neurological disorders, infectious diseases, and cancer. Consequently, the development of efficient and stereoselective methods for the synthesis of this compound and its derivatives is of paramount importance to researchers and scientists in the pharmaceutical industry.

This technical guide provides a comprehensive overview of the core synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles and practical applications. We will delve into both classical and modern synthetic approaches, including catalytic asymmetric hydrogenation, biocatalysis, and cyclization reactions, offering field-proven insights into the causality behind experimental choices.

I. Catalytic Asymmetric Hydrogenation of Pyridine Derivatives: A Direct and Efficient Approach

The catalytic asymmetric hydrogenation of pyridine derivatives stands out as one of the most direct and powerful methods for the enantioselective synthesis of chiral piperidines.[1][2] This approach addresses the challenge of creating multiple stereocenters in a single step with high efficiency.[3] However, the inherent aromatic stability of the pyridine ring and the potential for catalyst inhibition by both the substrate and the product present significant hurdles.[1]

A. Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

A highly effective strategy to overcome the challenges of pyridine hydrogenation involves the activation of the pyridine ring by forming a pyridinium salt. This enhances the substrate's reactivity and mitigates catalyst deactivation.[1]

A key feature of this method is the in-situ generation of a pyridinium bromide, which not only activates the substrate but also produces stoichiometric hydrogen bromide. This acid is believed to inhibit the coordination of the desired piperidine product to the catalyst, thus preventing catalyst poisoning.[1]

Mechanistic Considerations

The iridium catalyst, typically complexed with a chiral phosphine ligand, coordinates to the pyridinium salt. Hydrogen is then delivered stereoselectively to one face of the activated ring, leading to the formation of the chiral piperidine. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Caption: Iridium-Catalyzed Asymmetric Hydrogenation Workflow.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt

This protocol is a representative example of the iridium-catalyzed asymmetric hydrogenation of a pyridinium salt to yield a chiral piperidine derivative.

-

Preparation of the Pyridinium Salt: In a reaction vessel, dissolve the 2-substituted pyridine derivative in a suitable solvent (e.g., dichloromethane). Add one equivalent of hydrogen bromide (as a solution in acetic acid or as a gas) at 0 °C. Stir the mixture for 30 minutes to ensure complete formation of the pyridinium salt. The salt can be isolated or used in situ.

-

Catalyst Preparation: In a separate glovebox, charge a high-pressure autoclave with the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., a derivative of MeO-BIPHEP) in a degassed solvent such as methanol. Stir the mixture under an inert atmosphere for 30 minutes to form the active catalyst.

-

Hydrogenation: To the autoclave containing the catalyst, add the previously prepared pyridinium salt.

-

Reaction Execution: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50-100 atm). Heat the reaction to the specified temperature (e.g., 50-80 °C) and stir for the required time (typically 12-24 hours).

-

Work-up and Purification: After cooling the reactor and carefully releasing the pressure, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the enantiomerically enriched piperidine product.

B. Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-based catalysts have also been successfully employed for the asymmetric hydrogenation of pyridine derivatives, particularly for substrates bearing electron-withdrawing groups.[4] For instance, the asymmetric hydrogenation of nicotinates (pyridine-3-carboxylates) has been achieved with high efficiency using Rh-TangPhos complexes.[4]

II. Biocatalytic Synthesis: A Green and Selective Approach

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral pipecolic acid, the precursor to this compound.[5][6] This approach leverages the exquisite stereoselectivity of enzymes to produce optically pure compounds under mild reaction conditions.

A. Lysine Cyclodeaminase for L-Pipecolic Acid Synthesis

A prominent biocatalytic route employs lysine cyclodeaminase (LCD) to convert L-lysine into L-pipecolic acid.[5][6] This enzyme catalyzes an intramolecular cyclization and deamination of L-lysine. The resulting L-pipecolic acid can then be esterified to yield L-methyl piperidine-2-carboxylate.

Enzymatic Reaction Mechanism

The proposed mechanism for lysine cyclodeaminase involves an initial NAD⁺-dependent oxidation of the L-lysine α-amino group to an imine intermediate. This is followed by a spontaneous cyclization and loss of ammonia. The resulting cyclic imine, Δ¹-piperideine-2-carboxylic acid, is then reduced by NADH to L-pipecolic acid.[6]

Caption: Biocatalytic conversion of L-Lysine to L-Pipecolic Acid.

Experimental Protocol: Enzymatic Synthesis of L-Pipecolic Acid and Subsequent Esterification

-

Enzymatic Conversion: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve L-lysine. Add the lysine cyclodeaminase enzyme (either as a purified enzyme or in whole-cell form) and a catalytic amount of NAD⁺. Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) with gentle agitation for 24-48 hours. Monitor the reaction progress by HPLC or GC-MS.

-

Product Isolation: Once the reaction is complete, terminate the enzymatic reaction by heat denaturation or acidification. Remove the enzyme (e.g., by centrifugation). The aqueous solution containing L-pipecolic acid can be purified by ion-exchange chromatography.

-

Esterification: To the isolated L-pipecolic acid, add an excess of methanol and a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride). Heat the mixture to reflux for several hours. After cooling, neutralize the reaction mixture and extract the this compound with an organic solvent. The product can be further purified by distillation or chromatography.

III. Classical Cyclization Strategies

Classical organic reactions that form the piperidine ring remain valuable tools for the synthesis of this compound, particularly for the preparation of substituted derivatives.

A. Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[7][8][9] This reaction is highly effective for the formation of five- and six-membered rings.[7][10] In the context of piperidine synthesis, a suitably substituted amino diester can be cyclized to form a piperidone derivative, which can then be further functionalized.

Reaction Mechanism

The reaction is initiated by the deprotonation of an α-carbon of the diester by a strong base (e.g., sodium ethoxide) to form an enolate. The enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group, forming a cyclic β-keto ester after acidic workup.[7][9]

Caption: General scheme of the Dieckmann Condensation.

IV. Synthesis from Chiral Precursors

An alternative strategy involves starting with a readily available chiral molecule and transforming it into the desired piperidine derivative. This approach leverages the existing stereochemistry of the starting material to control the stereochemistry of the final product.

A. From L-Aspartic Acid

L-aspartic acid can serve as a chiral starting material for the synthesis of (R)-N-protected-4-oxo-piperidine-2-carboxylic acid.[11] This intermediate can then be converted to this compound derivatives through further chemical modifications. The synthesis involves a series of steps including selective mono-esterification, Michael addition, N-protection, intramolecular cyclization, and decarboxylation.[11]

Data Summary

| Synthesis Method | Key Features | Typical Reagents/Catalysts | Advantages | Disadvantages |

| Iridium-Catalyzed Asymmetric Hydrogenation | Direct hydrogenation of activated pyridines.[1] | [Ir(COD)Cl]₂, chiral phosphine ligands, H₂. | High enantioselectivity, atom economy. | Requires high pressure, expensive catalysts. |

| Biocatalytic Synthesis | Enzymatic conversion of L-lysine.[5][6] | Lysine cyclodeaminase, NAD⁺. | High stereoselectivity, mild conditions, environmentally friendly. | Enzyme availability and stability can be a concern. |

| Dieckmann Condensation | Intramolecular cyclization of diesters.[7][8] | Strong base (e.g., NaOEt). | Good for forming substituted piperidines. | Multi-step synthesis, may require protecting groups. |

| From Chiral Precursors | Utilizes existing chirality.[11] | L-aspartic acid, various reagents for functional group manipulation. | High enantiopurity. | Can be a lengthy synthetic sequence. |

Conclusion

The synthesis of this compound is a well-explored area of organic chemistry, driven by the importance of this scaffold in drug discovery. This guide has highlighted several robust and versatile methods, each with its own set of advantages and considerations. The choice of a particular synthetic route will depend on factors such as the desired stereochemistry, the scale of the synthesis, cost-effectiveness, and environmental impact. As research in catalysis and biocatalysis continues to advance, we can expect the development of even more efficient and selective methods for the synthesis of this crucial chiral building block, further empowering the discovery of novel therapeutics.

References

-

Marson, C. M., & Taylor, J. B. (2012). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Tetrahedron, 68(38), 7783-7794. [Link]

-

Zhou, Y.-G. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(40), 9946–9948. [Link]

-

Zhou, Y.-G. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. Chemistry (Irvine, CA), 1(1), 1-10. [Link]

-

Pradip Sanjay, W. (2025). Schotten Baumann Reaction Mechanism Detailed Explanation. Chemisty Notes. [Link]

-

Pradip Sanjay, W. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Chemisty Notes. [Link]

-

Helmchen, G., & Pfaltz, A. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(22), 2850–2852. [Link]

-

Zhang, X. (2006). Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives. Semantic Scholar. [Link]

-

Glorius, F. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429. [Link]

-

Rottmann, A., et al. (2020). Biocatalytic Synthesis of L-Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. ETH Research Collection. [Link]

-

Kazmaier, U. (2015). Synthesis of Pipecolic Acid and Baikiain. ResearchGate. [Link]

-

Paradisi, F. (2020). Biocatalytic Synthesis of l‐Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. ResearchGate. [Link]

-

(2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]

-

Wikipedia contributors. (2023). Schotten–Baumann reaction. Wikipedia. [Link]

-

Thai, D. L., et al. (1998). Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives. Journal of Medicinal Chemistry, 41(4), 591-601. [Link]

-

Wikipedia contributors. (2023). Dieckmann condensation. Wikipedia. [Link]

-

(n.d.). Chemistry Schotten Baumann Reaction. SATHEE. [Link]

-

Balakumar, C., et al. (2023). Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. ResearchGate. [Link]

-

Zeier, J. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 178-193. [Link]

- CN102807523A - Method for preparing (2R,4R)-4-methyl-2-pipecolic acid.

- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

-

Kadouri-Puchot, C., & Comesse, S. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids, 29(2), 101-130. [Link]

-

(n.d.). Synthesis of L-(-)-pipecolic acid. PrepChem.com. [Link]

-

Luo, X., et al. (2022). An artificial pathway for N-hydroxy-pipecolic acid production from L-lysine in E. coli. ResearchGate. [Link]

-

(n.d.). Dieckmann Condensation. Organic Chemistry Portal. [Link]

-

Bauer, S., et al. (2022). N-hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity. bioRxiv. [Link]

-

Hou, D. R., Hung, S. Y., & Hu, C. C. (2005). An Efficient, Asymmetric Synthesis of Pipecolic Acid and 2-Alkyl Pipecolic Acids. Tetrahedron: Asymmetry. [Link]

- US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates there

-

ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... [Link]

-

Chemsrc. (n.d.). This compound. [Link]

-

Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]

-

Chemistry Steps. (n.d.). Dieckmann Condensation – An Intramolecular Claisen Reaction. [Link]

-

He, H. Y., & Liu, W. (2014). Pipecolic acid in microbes: biosynthetic routes and enzymes. Applied Microbiology and Biotechnology, 98(16), 6837-6845. [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

(n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]

-

NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Oakwood Chemical. (n.d.). This compound. [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

Institut Ruđer Bošković. (n.d.). Asymmetric synthesis. [Link]

- Google Patents. (n.d.).

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. [Link]

-

Chemistry of Heterocyclic Compounds. (2009). CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS. [Link]

-

BYU ScholarsArchive. (n.d.). Hydrogenation of 4-methylcinnoline. [Link]

-

MDPI. (n.d.). Kinetics of Hydrogenation of Dimethyl Oxalate to Methyl Glycolate on an Activated Carbon-Supported Copper Catalyst. [Link]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. assets-global.website-files.com [assets-global.website-files.com]

- 4. [PDF] Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. | Semantic Scholar [semanticscholar.org]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. researchgate.net [researchgate.net]

- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 8. Dieckmann Condensation [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 11. CN102807523A - Method for preparing (2R,4R)-4-methyl-2-pipecolic acid - Google Patents [patents.google.com]

The Versatile Building Block: A Technical Guide to Methyl Piperidine-2-carboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Methyl piperidine-2-carboxylate, a vital heterocyclic compound, serves as a cornerstone in the synthesis of a multitude of pharmacologically active agents. Its rigid, saturated ring structure provides a valuable scaffold for the development of novel therapeutics, influencing potency, selectivity, and pharmacokinetic properties. This guide offers a comprehensive overview of its chemical identity, synthesis, properties, and critical applications, with a focus on providing practical insights for laboratory and development settings.

Core Identifiers and Chemical Identity

Understanding the precise identity of this compound is paramount, as it exists in several forms, each with unique identifiers and properties. The parent compound is a racemic mixture, but its hydrochloride salt and individual enantiomers are also commonly used in research and development.

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent motif in numerous pharmaceuticals and natural products.[1][2] The positioning of the methyl carboxylate group at the 2-position provides a key functional handle for further chemical modification.

Table 1: Key Identifiers for this compound and Related Forms

| Compound Name | Synonym(s) | Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| This compound | Methyl pipecolinate | Racemic Free Base | 41994-45-0[3] | C₇H₁₃NO₂ | 143.18[3] | 3463753[3] |

| This compound hydrochloride | Methyl pipecolinate HCl | Racemic Hydrochloride Salt | 32559-18-5[4] | C₇H₁₄ClNO₂ | 179.64[4] | 13246231[5] |

| (S)-Methyl piperidine-2-carboxylate | Methyl (S)-pipecolinate | (S)-Enantiomer | 90710-04-6 | C₇H₁₃NO₂ | 143.18 | 853680 |

| (R)-Methyl piperidine-2-carboxylate | Methyl (R)-pipecolinate | (R)-Enantiomer | 43041-11-8 | C₇H₁₃NO₂ | 143.18 | 2760592 |

| Methyl 1-methylpiperidine-2-carboxylate | N-Methyl-DL-pipecolic acid methyl ester | N-Methylated Racemate | 1690-74-0[6] | C₈H₁₅NO₂ | 157.21[6] | 12957464[6] |

Synthesis and Chemical Properties

The primary route to this compound is through the esterification of its corresponding carboxylic acid, piperidine-2-carboxylic acid (pipecolic acid). Several methods exist for this transformation, with the Fischer esterification being a classic and widely employed approach.

Synthesis Pathways

The synthesis of this compound can be approached from multiple starting points. The most common methods involve either the direct esterification of pipecolic acid or the reduction of a pyridine-based precursor followed by esterification.

Figure 1: Common synthetic routes to this compound and its hydrochloride salt.

Experimental Protocol: Fischer Esterification of Piperidine-2-carboxylic Acid

This protocol details a standard laboratory procedure for the synthesis of this compound via Fischer esterification. The reaction utilizes an excess of methanol, which acts as both a reactant and the solvent, and a strong acid catalyst.

Materials:

-

Piperidine-2-carboxylic acid (Pipecolic Acid)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend piperidine-2-carboxylic acid in a large excess of anhydrous methanol. The methanol typically serves as the solvent.[7]

-

Acid Catalysis: While stirring the mixture, carefully add a catalytic amount of concentrated sulfuric acid dropwise.[7] Alternatively, for a more controlled reaction that generates anhydrous HCl in situ, thionyl chloride can be added dropwise to cooled methanol before adding the pipecolic acid.[8]

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A significant portion of the excess methanol can be removed using a rotary evaporator.[7][9]

-

Neutralization and Extraction: Dilute the residue with water and transfer it to a separatory funnel. Carefully neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until effervescence ceases.[7] Extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate.[7]

-

Washing and Drying: Combine the organic extracts and wash them with brine to remove residual water. Dry the organic layer over an anhydrous drying agent such as sodium sulfate.[7]

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.[7] Further purification can be achieved through distillation or column chromatography if necessary.

Synthesis of the Hydrochloride Salt

The hydrochloride salt, which is often a more stable and easily handled crystalline solid, can be prepared by treating the free base with hydrochloric acid.

Procedure:

-

Dissolve the purified this compound free base in a suitable solvent such as diethyl ether or ethyl acetate.

-

Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical and Physical Properties

The physical form of this compound is highly dependent on whether it is the free base or the hydrochloride salt. The free base is typically a liquid or low-melting solid, while the hydrochloride is a crystalline solid with a significantly higher melting point.

Table 2: Physical Properties

| Property | This compound (Free Base) | This compound HCl |

| Physical State | Colorless liquid or low-melting solid | White to off-white crystalline powder[5] |

| Molecular Weight | 143.18 g/mol [3] | 179.64 g/mol [4] |

| Melting Point | Not widely reported | ~205 °C (decomposes)[10] |

| Boiling Point | ~220 °C[11] | Not applicable |

| Solubility | Soluble in many organic solvents[11] | Good solubility in water[5] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons (O-CH₃) around 3.7 ppm. The protons on the piperidine ring will appear as a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm). The proton on the carbon bearing the ester group (C2-H) will be shifted further downfield.

-

¹³C NMR: The carbon NMR will show a signal for the ester carbonyl carbon around 170-175 ppm and a signal for the methyl ester carbon around 50-55 ppm. The carbons of the piperidine ring will appear in the 20-60 ppm range.

-

FTIR (Infrared Spectroscopy): The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band from the ester functional group, typically appearing around 1730-1750 cm⁻¹. An N-H stretch for the secondary amine will be visible around 3300-3500 cm⁻¹, though this may be broad.

-

Mass Spectrometry: The electron ionization mass spectrum (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns include the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Applications in Research and Drug Development

This compound is a versatile building block in medicinal chemistry, primarily due to the synthetic utility of the piperidine scaffold.[2][5] Its derivatives are integral to a wide range of pharmaceuticals.

Role as a Chiral Intermediate

The chirality at the C2 position is of particular importance. The enantiomerically pure forms, (S)- and (R)-methyl piperidine-2-carboxylate, are critical starting materials for asymmetric synthesis, allowing for the development of stereospecific drugs.[5] This is crucial as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles.

Synthesis of Local Anesthetics

A prominent application of chiral this compound is in the synthesis of long-acting local anesthetics, such as levobupivacaine and ropivacaine.[12][13][14] The (S)-enantiomer is the key precursor for these drugs, highlighting the importance of stereochemistry in their anesthetic and toxicological properties.

Figure 2: Simplified synthetic logic for local anesthetics from (S)-methyl piperidine-2-carboxylate.

The synthesis typically involves the amidation of the ester with 2,6-dimethylaniline, followed by N-alkylation of the piperidine nitrogen to introduce the butyl (for levobupivacaine) or propyl (for ropivacaine) group.[12][15]

Broader Pharmaceutical Applications

Beyond anesthetics, the piperidine ring system is a privileged scaffold found in drugs targeting:

This compound serves as a reactant for creating pipecolic linkers and is used in the synthesis of various enzyme inhibitors, such as Aurora and epidermal growth factor receptor (EGFR) kinase inhibitors.

Safety, Handling, and Storage

Proper handling and storage of this compound and its salts are essential for laboratory safety. The hydrochloride salt is classified as an irritant.

Table 3: GHS Hazard Information for this compound HCl

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

Handling Precautions:

-

Use in a well-ventilated area, preferably a fume hood.[17]

-

Avoid breathing dust, fumes, or vapors.[17]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin and eyes.[11] In case of contact, rinse immediately and thoroughly with water.[18]

Storage:

-

Store in a cool, dry place in a tightly sealed container.[11] Some suppliers recommend refrigerated storage (2-8 °C).[5]

-

Keep away from strong oxidizing agents.

Conclusion

This compound is more than a simple chemical reagent; it is a foundational element in the architecture of complex and life-saving pharmaceuticals. Its robust chemistry, coupled with the stereochemical options it presents, ensures its continued relevance in drug discovery and development. This guide provides the core technical knowledge required for researchers to effectively and safely utilize this versatile building block in their synthetic endeavors. A thorough understanding of its various forms, synthetic pathways, and handling requirements is the first step toward unlocking its full potential in the creation of novel chemical entities.

References

- 1. WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Methyl pipecolinate | C7H13NO2 | CID 3463753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Methyl 1-methylpiperidine-2-carboxylate | C8H15NO2 | CID 12957464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. cerritos.edu [cerritos.edu]

- 10. This compound | CAS#:32559-18-5 | Chemsrc [chemsrc.com]

- 11. METHYL PIPECOLINATE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 12. WO1996012700A1 - Process for preparing levobupivacaine and analogues thereof - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]

- 15. WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]

- 16. scbt.com [scbt.com]

- 17. combi-blocks.com [combi-blocks.com]

- 18. chemicalbook.com [chemicalbook.com]

The Chemist's Compass: A Technical Guide to Methyl Piperidine-2-carboxylate and Its Derivatives

Introduction: The Strategic Value of the Pipecolate Scaffold

In the landscape of modern drug discovery and organic synthesis, the piperidine ring system stands as a privileged scaffold, a structural motif consistently found in a vast array of bioactive molecules and natural products. At the heart of this chemical family lies pipecolic acid, a cyclic amino acid that serves as a versatile chiral building block.[1] This guide focuses on a key workhorse derivative: methyl piperidine-2-carboxylate , also known by its common synonym, methyl pipecolinate .

A point of critical clarification is the nomenclature. "this compound" can refer to two distinct molecules: the parent compound with an unsubstituted ring nitrogen (a secondary amine) or its N-methylated tertiary amine derivative. Both are of significant interest to the research community. This guide will address the primary compound first and in greatest detail, followed by an analysis of its N-methylated form, providing the technical insights necessary for their synthesis, characterization, and strategic application.

This document is structured to provide not just protocols, but the underlying chemical logic, empowering researchers to utilize these reagents with a full understanding of their properties and potential.

Part 1: Core Compound Analysis: Methyl 2-Piperidinecarboxylate

This is the foundational molecule, a secondary amine and a methyl ester, offering two distinct points for chemical modification. Its utility as an intermediate is well-established, serving as a reactant in the synthesis of antiviral agents, kinase inhibitors, and various linker technologies.

Molecular and Physical Properties

The fundamental physicochemical properties of methyl 2-piperidinecarboxylate are summarized below. This data is essential for reaction planning, purification, and analytical method development.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl pipecolinate, Methyl pipecolate | [1] |

| CAS Number | 41994-45-0 | [1] |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

Part 2: Synthesis and Derivatization Workflows

The preparation and modification of these molecules are core tasks in synthetic chemistry. The following protocols are presented as self-validating systems, with clear steps and rationales that ensure reproducibility and purity.

Protocol 1: Synthesis of Methyl 2-Piperidinecarboxylate via Fischer Esterification

The most direct and classical approach to synthesizing the methyl ester is the acid-catalyzed reaction of the parent amino acid, pipecolic acid, with methanol. This equilibrium-driven reaction, known as the Fischer esterification, uses an excess of the alcohol to drive the formation of the product.[3][4]

Causality of Experimental Choices:

-

Reagents: Pipecolic acid is the starting building block. Methanol serves as both the reactant and the solvent, maximizing its concentration to push the equilibrium forward per Le Châtelier's principle. Concentrated sulfuric acid is a powerful, cost-effective catalyst that protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[3]

-

Conditions: Reflux temperature is used to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Workup: The reaction is quenched with water and neutralized with a base like sodium bicarbonate. This step removes the acid catalyst and any unreacted carboxylic acid by converting it to its water-soluble carboxylate salt. The ester product, being less polar, is then extracted into an organic solvent.

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add DL-Pipecolic acid (5.0 g, 38.7 mmol).

-

Reagent Addition: Add anhydrous methanol (50 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1.5 mL) with stirring.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quench and Neutralization: Cool the mixture to room temperature and then carefully pour it over crushed ice (approx. 100 g). Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH is ~8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure methyl 2-piperidinecarboxylate.

Caption: Workflow for Fischer Esterification of Pipecolic Acid.

Protocol 2: N-Methylation via the Eschweiler-Clarke Reaction

To convert the secondary amine of methyl pipecolinate into its tertiary N-methyl derivative, the Eschweiler-Clarke reaction is a highly effective and reliable method. It avoids the common problem of over-alkylation to form quaternary ammonium salts, which can occur with reagents like methyl iodide.[5]

Causality of Experimental Choices:

-

Mechanism: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde. Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine and decomposing into carbon dioxide, which drives the reaction to completion.[6][7] This two-step process (imine formation, then reduction) repeats for primary amines but stops definitively at the tertiary amine stage, as the tertiary amine cannot form another iminium ion.[5]

-

Reagents: Formaldehyde provides the methyl group carbon, while formic acid serves as the reducing agent (hydride source). The use of an excess of both reagents ensures the reaction goes to completion.[6]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine methyl 2-piperidinecarboxylate (2.0 g, 14.0 mmol), aqueous formaldehyde (37% w/w, 1.2 eq, 1.27 mL), and formic acid (98%, 1.5 eq, 0.79 mL).

-

Heating: Heat the mixture to 80-90 °C for 12-18 hours. The evolution of CO₂ gas will be observed.

-

Cooling and Basification: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH 10-11) by the dropwise addition of 2M sodium hydroxide solution while cooling in an ice bath.

-

Extraction: Extract the product from the aqueous solution using dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product, methyl 1-methylpiperidine-2-carboxylate, can be purified by column chromatography on silica gel if necessary.

Caption: Simplified Mechanism of the Eschweiler-Clarke Reaction.

Part 3: Analytical Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized compound is paramount. The following data provides a benchmark for researchers to validate their results.

Spectroscopic Signature of Methyl 2-Piperidinecarboxylate

While a publicly available, fully assigned spectrum from a central database is elusive, the expected NMR signals can be reliably predicted based on fundamental principles of spectroscopy.[8][9] The mass spectrum and key IR stretches are also highly predictable.

| Analytical Technique | Expected Observations |

| ¹H NMR | δ ~3.7 ppm (s, 3H): Sharp singlet for the methyl ester (-OCH₃) protons. δ ~3.2-3.4 ppm (m, 1H): Multiplet for the proton on the chiral carbon (C2-H). δ ~2.6-3.1 ppm (m, 2H): Multiplets for the protons on the carbon adjacent to the nitrogen (C6-H₂). δ ~1.2-2.0 ppm (m, 6H): A complex series of overlapping multiplets for the remaining ring protons (C3, C4, C5-H₂). δ ~2.0-2.5 ppm (br s, 1H): A broad singlet for the amine proton (N-H), which is exchangeable with D₂O. |

| ¹³C NMR | δ ~174-176 ppm: Carbonyl carbon of the ester (C=O). δ ~58-60 ppm: Chiral carbon attached to both the ester and nitrogen (C2). δ ~51-53 ppm: Methyl carbon of the ester (-OCH₃). δ ~45-47 ppm: Carbon adjacent to the nitrogen (C6). δ ~20-30 ppm: Remaining aliphatic ring carbons (C3, C4, C5). |

| Mass Spectrometry (EI) | m/z 143: Molecular ion peak [M]⁺. m/z 84: A prominent fragment corresponding to the loss of the carbomethoxy group (-COOCH₃), resulting in the piperidinyl cation. |

| Infrared (IR) | ~3350 cm⁻¹ (broad): N-H stretch for the secondary amine. ~2940 & 2860 cm⁻¹: C-H stretches for the aliphatic ring and methyl group. ~1735 cm⁻¹ (strong): C=O stretch for the ester carbonyl group. |

Note on N-Methylated Derivative: For methyl 1-methylpiperidine-2-carboxylate , the ¹H NMR spectrum would show a new singlet around δ ~2.3-2.5 ppm (s, 3H) for the N-methyl group, and the broad N-H signal would be absent. The molecular ion peak in the mass spectrum would shift to m/z 157 .

Part 4: Applications in Drug Development

The rigid, chiral structure of the pipecolic acid scaffold makes it an invaluable component for constraining the conformation of peptide-based drugs or for orienting functional groups in small molecule inhibitors.[10]

-

Scaffold for Bioactive Molecules: Methyl pipecolinate is a direct precursor to a wide range of more complex molecules. The ester can be hydrolyzed back to the acid for amide coupling, or the secondary amine can be functionalized via alkylation or acylation. This dual functionality allows for the rapid generation of diverse chemical libraries.[2]

-

Chiral Building Block: The stereocenter at the 2-position is often critical for biological activity. Enantiomerically pure forms of methyl pipecolinate are used to synthesize stereospecific drugs, such as local anesthetics and immunosuppressants like rapamycin, where the pipecolyl group is essential for binding to its target protein.[8]

-

Plant and Human Biology: Beyond synthesis, pipecolic acid itself is a biologically significant molecule, acting as a signaling molecule in plant immunity and serving as a biomarker for certain metabolic disorders in humans. Research into derivatives like the methyl ester helps elucidate these biological pathways.[11]

Conclusion

This compound and its N-methyl derivative are more than just simple reagents; they are strategic tools for the modern chemist. Their well-defined structures, predictable reactivity, and inherent chirality provide a robust starting point for the synthesis of complex molecular architectures. A thorough understanding of their synthesis, as detailed in the validated protocols herein, and their analytical signatures, provides the foundation for their successful and innovative application in pharmaceutical and chemical research.

References

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3463753, Methyl pipecolinate. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Methyl 2-piperidinecarboxylate, 98%. Retrieved from [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Organic Chemistry, Department of Chemistry, University of Colorado Boulder. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000716). Retrieved from [Link]

- Al-Rooqi, M. M., et al. (2022). Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Journal of Molecular Structure, 1268, 133719.

- Zhang, P., et al. (2024).

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:32559-18-5. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

- Csupor-Löffler, B., et al. (2009). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 14(1), 324-331.

- Mohnike, L., et al. (2021). N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity. bioRxiv.

Sources

- 1. Methyl pipecolinate | C7H13NO2 | CID 3463753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chemscene.com [chemscene.com]

mass spectrometry analysis of methyl piperidine-2-carboxylate

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl Piperidine-2-Carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a key heterocyclic scaffold prevalent in pharmaceutical development. We delve into the fundamental principles governing its ionization and fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This document offers field-proven, step-by-step protocols for sample preparation, derivatization, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By explaining the causality behind experimental choices and grounding our protocols in established scientific literature, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to achieve robust and reliable characterization of piperidine-based molecules.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its presence is critical to the biological activity of numerous drugs, influencing properties such as receptor binding, solubility, and metabolic stability. This compound, as a derivative of pipecolic acid, represents a fundamental building block in the synthesis of more complex active pharmaceutical ingredients (APIs).

Mass spectrometry (MS) stands as an indispensable tool for the structural elucidation and quantification of these compounds.[2] Its high sensitivity and specificity allow for precise molecular weight determination and detailed structural characterization through the analysis of fragmentation patterns. This guide provides an in-depth exploration of MS methodologies tailored for this compound, ensuring analytical integrity from sample preparation to final data interpretation.

Analyte Profile: this compound

A clear understanding of the analyte's physicochemical properties is the foundation for any successful analytical method development.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | --INVALID-LINK--[3] |

| Molecular Weight | 143.18 g/mol | --INVALID-LINK--[3] |

| Exact Mass | 143.094628657 Da | --INVALID-LINK--[3] |

| Structure | ||

| (S)-Methyl piperidine-2-carboxylate |

The structure contains a secondary amine within the piperidine ring and a methyl ester group. The basicity of the nitrogen atom makes it amenable to positive mode ionization, a key consideration for ESI-MS analysis.[1]

Ionization Techniques: A Dichotomy of Approaches

The choice of ionization source is paramount as it dictates the nature of the resulting mass spectrum. For piperidine derivatives, both "hard" and "soft" ionization techniques provide complementary information.[2]

Electron Ionization (EI): Unveiling the Structural Skeleton

Coupled with Gas Chromatography (GC), EI is a classic, high-energy technique that imparts significant internal energy to the analyte molecule. This results in extensive and reproducible fragmentation, creating a detailed "fingerprint" of the molecule.[1][4]

-

Causality: The 70 eV electron beam is energetic enough to eject an electron from the molecule, typically from the nitrogen lone pair, creating an energetically unstable molecular ion (M•+).[1] This ion rapidly undergoes fragmentation to produce a series of smaller, stable ions. The resulting pattern is highly characteristic and invaluable for structural confirmation, especially when compared against spectral libraries like the NIST database.[5][6]

Electrospray Ionization (ESI): Preserving the Molecular Ion

Coupled with Liquid Chromatography (LC), ESI is a "soft" ionization technique that generates ions from solution with minimal fragmentation.[1] This makes it the method of choice for determining the molecular weight of the intact molecule.

-

Causality: For this compound, the basic nitrogen atom is readily protonated in the ESI source, especially under acidic mobile phase conditions, to form the protonated molecule, [M+H]⁺.[1][7] This ion is then isolated and subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to generate structurally informative fragment ions. This controlled fragmentation process is crucial for quantitative analysis and detailed structural studies of complex mixtures.[2][8]

Deciphering the Code: Fragmentation Pathways

The interpretation of mass spectra hinges on understanding the predictable ways in which a molecule breaks apart. The fragmentation of piperidine derivatives is well-characterized and primarily driven by the nitrogen atom.[1][2]

Predicted EI Fragmentation Pattern

Under EI conditions, the fragmentation is initiated by the radical cation formed on the nitrogen.

Caption: Predicted EI fragmentation pathway for this compound.

-

α-Cleavage: The most dominant fragmentation pathway for piperidines under EI is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[1] For this compound, this results in the loss of the methoxycarbonyl radical (•COOCH₃, 59 Da), leading to a highly stable iminium ion at m/z 84 . This is often the base peak in the spectrum.

-

Ring Fission: The piperidine ring itself can undergo cleavage, leading to various acyclic fragment ions.[1] A common loss is that of an ethyl radical (•C₂H₅, 29 Da), producing a fragment at m/z 114 .

Predicted ESI-MS/MS Fragmentation Pattern

In ESI-MS/MS, we start with the protonated molecule [M+H]⁺ and induce fragmentation through collisions with an inert gas.

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

-

Neutral Loss: The fragmentation of protonated piperidine alkaloids in tandem MS is often characterized by the neutral loss of small molecules.[2]

-

Loss of Methanol (CH₃OH): A likely fragmentation pathway involves the loss of methanol (32 Da) from the ester group, resulting in a product ion at m/z 112 .

-

Loss of Water (H₂O): Elimination of water (18 Da) is a common pathway for many protonated molecules, which would yield a product ion at m/z 126 .[2]

-

Loss of Formic Acid (HCOOH): Rearrangement and subsequent loss of formic acid (46 Da) can also occur, leading to a fragment at m/z 98 .

-

Experimental Protocols: From Bench to Spectrum

The following protocols are designed as self-validating systems, providing a robust starting point for method development.

Overall Analytical Workflow

The logical flow from sample receipt to data analysis is critical for ensuring data quality and reproducibility.

Caption: General experimental workflow for MS analysis.

Sample Preparation & Derivatization

Since this compound is an amino acid ester, its analysis by GC-MS is often improved by derivatization to increase volatility and thermal stability.[9][10]

Protocol: N-Acylation for GC-MS Analysis

-

Dissolution: Dissolve ~1 mg of the sample in 1 mL of a suitable organic solvent (e.g., ethyl acetate or toluene).

-

Derivatization: Add 100 µL of a derivatizing agent such as pentafluoropropionic anhydride (PFPA).[11]

-

Reaction: Cap the vial and heat at 65°C for 30 minutes.[11]

-

Evaporation: Cool the sample to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 1 mL of toluene or ethyl acetate for GC-MS injection. This derivative is reported to be stable for several weeks in toluene.[11]

For LC-MS analysis, derivatization is typically not required. The sample can be dissolved in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and injected directly.

GC-MS Instrumental Parameters

| Parameter | Recommended Setting | Rationale / Source |

| GC Column | HP-5ms or similar (30m x 0.25mm, 0.25µm) | Standard non-polar column suitable for a wide range of organic molecules.[12] |

| Injection Mode | Splitless | For maximizing sensitivity with low concentration samples. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the analyte. |

| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | A typical temperature program to elute the derivatized analyte. |

| Ion Source | Electron Ionization (EI) | To induce characteristic fragmentation.[1] |

| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching.[1] |

| Mass Range | m/z 40-450 | Covers the expected molecular ion and fragment masses. |

LC-MS/MS Instrumental Parameters

| Parameter | Recommended Setting | Rationale / Source |

| LC Column | C18 reversed-phase (e.g., 100mm x 2.1mm, 1.8µm) | Provides good retention and peak shape for polar molecules.[7] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ESI.[7] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |

| Flow Rate | 0.3 - 0.4 mL/min | Typical for analytical scale columns.[1] |

| Gradient | 5% B to 95% B over 8 minutes | A standard gradient to elute compounds of moderate polarity. |

| Ion Source | Electrospray Ionization (ESI) | Soft ionization for detecting the protonated molecule.[1] |

| Ion Mode | Positive | The basic nitrogen is readily protonated.[1] |

| MS/MS Mode | Product Ion Scan or Multiple Reaction Monitoring (MRM) | For structural confirmation or targeted quantification. |

| Collision Energy | 10-30 eV (Optimize) | Requires optimization to achieve the desired fragmentation abundance. |

Conclusion: A Framework for Confident Analysis

The mass spectrometric analysis of this compound is a robust and highly informative process when approached with a clear understanding of the underlying chemical principles. By leveraging the complementary nature of EI-MS and ESI-MS/MS, researchers can achieve unambiguous structural identification and precise quantification. EI-MS provides a rich fragmentation fingerprint ideal for structural confirmation, while ESI-MS/MS offers the sensitivity and selectivity required for analysis in complex matrices and for quantitative studies. The protocols and fragmentation pathways detailed in this guide provide a validated framework, empowering drug development professionals to confidently characterize this critical pharmaceutical building block and its many derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-Methyl piperidine-2-carboxylate | C7H13NO2 | CID 853680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 2-Methylpiperidine [webbook.nist.gov]

- 6. 2-Methylpiperidine [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Chiral Synthesis of (S)-Methyl Piperidine-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

(S)-Methyl piperidine-2-carboxylate, also known as (S)-methyl pipecolate, is a paramount chiral building block in modern medicinal chemistry. Its rigid piperidine scaffold, endowed with a specific stereochemical configuration at the C2 position, is a privileged motif found in numerous approved pharmaceutical agents.[1][2] The precise spatial arrangement of the carboxylate group is often critical for molecular recognition and binding to biological targets, influencing a drug's efficacy, selectivity, and pharmacokinetic profile.[1] Consequently, the development of robust, scalable, and efficient synthetic routes to access this enantiopure intermediate is a subject of intense research and industrial importance.

This guide provides an in-depth technical overview of the principal strategies for the chiral synthesis of (S)-methyl piperidine-2-carboxylate. We will move beyond mere procedural descriptions to explore the underlying mechanistic principles, the rationale for methodological choices, and the practical considerations essential for laboratory and process scale-up.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiopure (S)-methyl piperidine-2-carboxylate can be broadly categorized into three main strategies. The selection of a specific route is often a multifactorial decision, balancing considerations of cost, scalability, number of synthetic steps, and the desired level of enantiopurity.

Figure 1. Overview of primary synthetic strategies.

Strategy 1: Asymmetric Hydrogenation of Pyridine Derivatives

The most direct and atom-economical approach is the asymmetric hydrogenation of a prochiral pyridine precursor, typically methyl pyridine-2-carboxylate. This method leverages transition-metal catalysts bearing chiral ligands to control the stereochemical outcome of the hydrogenation process.[3] Ruthenium and Rhodium-based catalysts have proven particularly effective in this transformation.[3][4][5]

Causality and Mechanistic Insight: The success of this strategy hinges on the ability of the chiral ligand to create a stereochemically defined environment around the metal center. The pyridine substrate coordinates to the catalyst, and the hydride transfer from the metal to the substrate occurs preferentially on one face of the molecule, dictated by steric and electronic interactions with the ligand. The choice of ligand, solvent, and reaction conditions (e.g., hydrogen pressure, temperature) is critical for achieving high enantioselectivity (e.e.) and yield.[3]

Figure 2. Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from methodologies employing Ru-diamine complexes, which are highly effective for the hydrogenation of N-heteroarenes.[5][6]

Materials:

-

Methyl pyridine-2-carboxylate

-

[Ru(diamine) complex] (e.g., Ru-DTBM-segphos) (0.1-1 mol%)[4]

-

Methanol (degassed)

-

Hydrogen gas (high purity)

-

High-pressure autoclave reactor

Procedure:

-

Catalyst Preparation: In a glovebox, charge a glass liner for the autoclave with the Ruthenium catalyst and the chiral ligand.

-

Reaction Setup: Add the substrate, methyl pyridine-2-carboxylate, and degassed methanol to the liner.

-

Hydrogenation: Seal the glass liner inside the autoclave. Purge the system three times with nitrogen, followed by three purges with hydrogen gas.

-

Reaction Conditions: Pressurize the autoclave to the desired hydrogen pressure (e.g., 50-100 atm) and heat to the specified temperature (e.g., 40-80 °C). Maintain vigorous stirring.

-

Monitoring: Monitor the reaction progress by analyzing aliquots via GC or HPLC.

-

Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure (S)-methyl piperidine-2-carboxylate.

-

Analysis: Determine the yield and confirm the enantiomeric excess using chiral HPLC or GC.

Strategy 2: Resolution of Racemic Mixtures

Classical resolution involves the separation of a racemic mixture into its constituent enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Causality and Mechanistic Insight: The principle relies on the distinct crystal lattice energies of the two diastereomeric salts. One salt preferentially crystallizes from the solution under specific conditions, leaving the other enriched in the mother liquor.[7] The choice of resolving agent and solvent system is paramount and often requires empirical screening for optimization. Common resolving agents for amines include chiral acids like dibenzoyl-L-tartaric acid or (S)-mandelic acid.[7][8]

Protocol: Resolution via Diastereomeric Salt Formation

This protocol is based on general principles for the resolution of piperidine derivatives.[7][8]

Materials:

-

Racemic methyl piperidine-2-carboxylate

-

Di-benzoyl-L-tartaric acid (DBTA) (0.5 equivalents)

-

Solvent (e.g., Ethanol, Isopropyl acetate)[7]

-

Aqueous sodium bicarbonate solution (e.g., 1 M NaHCO₃)

-

Dichloromethane or Ethyl Acetate

Procedure:

-

Salt Formation: Dissolve racemic this compound in the chosen solvent (e.g., ethanol) with gentle heating. In a separate flask, dissolve 0.5 equivalents of di-benzoyl-L-tartaric acid in the same solvent.

-

Crystallization: Add the resolving agent solution to the racemate solution. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization of the less soluble diastereomeric salt ((S)-amine-(L)-acid salt).

-

Isolation of Diastereomer: Collect the precipitated solid by filtration and wash it with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of dichloromethane and aqueous sodium bicarbonate solution. Stir vigorously until all solids have dissolved.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantioenriched (S)-methyl piperidine-2-carboxylate.

-

Analysis: Determine the yield and enantiomeric excess of the product. The unwanted (R)-enantiomer can be recovered from the mother liquor and racemized for recycling if desired.[9]

Strategy 3: Synthesis from the Chiral Pool

The chiral pool approach utilizes readily available, inexpensive, enantiopure natural products as starting materials. For piperidine derivatives, the amino acid L-lysine is an ideal precursor.[10] The synthesis involves a series of chemical transformations to construct the piperidine ring while retaining the original stereocenter.

Causality and Mechanistic Insight: This strategy leverages the inherent chirality of L-lysine. The synthetic sequence typically involves protection of the amino groups, cyclization to form the piperidine ring, and subsequent functional group manipulations to arrive at the target ester. While often involving more steps than asymmetric catalysis, this method guarantees high enantiopurity derived from the starting material. The biosynthesis of piperidine alkaloids also proceeds from L-lysine, highlighting its natural role as a precursor.[11][12][13]

Protocol: Multi-step Synthesis from L-Lysine

This pathway represents a conceptual route based on established transformations in amino acid chemistry.

Figure 3. Conceptual workflow for synthesis from L-Lysine.

Procedure (Conceptual Steps):

-

Selective Protection: The α-amino group of L-lysine is selectively protected (e.g., as a Boc or Cbz derivative), leaving the ε-amino group free.

-

Cyclization: The ε-amino group is induced to displace a leaving group at the carboxylate carbon (after activation) or undergo a reductive amination with the corresponding aldehyde, leading to the formation of the piperidine ring.

-

Deprotection: The protecting group(s) are removed under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz).

-

Esterification: The resulting (S)-piperidine-2-carboxylic acid (L-pipecolic acid) is esterified, for example, using methanol under acidic catalysis (Fischer esterification), to yield the final product.

Comparative Summary of Synthetic Strategies

| Strategy | Key Advantages | Key Disadvantages | Typical e.e. (%) |

| Asymmetric Hydrogenation | High atom economy, fewer steps, potential for high throughput. | Requires specialized high-pressure equipment, expensive catalysts/ligands. | >90%[5][6] |

| Classical Resolution | Utilizes standard laboratory equipment, well-established technology. | Theoretical max yield of 50% per cycle, can be labor-intensive. | >99% (after recrystallization) |

| Chiral Pool Synthesis | Guaranteed high enantiopurity from starting material, avoids chiral separation. | Often involves a lengthy multi-step synthesis, lower overall yield. | >99% |

Conclusion

The synthesis of (S)-methyl piperidine-2-carboxylate can be achieved through several robust and well-documented strategies. The choice of method is a critical decision in the drug development pipeline.

-

Asymmetric hydrogenation represents the most modern and efficient approach, ideal for large-scale production where the initial investment in catalysts and equipment can be justified.

-

Classical resolution , while less atom-economical, remains a highly practical and accessible method, particularly for smaller-scale synthesis or when a racemization and recycle loop for the unwanted enantiomer is feasible.

-

Chiral pool synthesis from L-lysine offers an unambiguous route to high enantiopurity, though it is often penalized by a longer synthetic sequence.

Each approach provides a reliable pathway to this vital chiral intermediate, empowering researchers and drug development professionals to advance the discovery of new and effective therapeutics.

References

-

Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available at: [Link]

-

Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

- Anonymous. (2016). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society, 138(13), 4338–4341.

-

ACS Catalysis. (2022). Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. ACS Catalysis. Available at: [Link]

-

Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

-

Fan, Q., et al. (2020). Asymmetric Ruthenium-Catalyzed Hydrogenation of Terpyridine-Type N-Heteroarenes: Direct Access to Chiral Tridentate Nitrogen Ligands. Organic Letters, 22(16), 6452–6457. Available at: [Link]

-

PubMed. (2020). Asymmetric Ruthenium-Catalyzed Hydrogenation of Terpyridine-Type N-Heteroarenes: Direct Access to Chiral Tridentate Nitrogen Ligands. Organic Letters. Available at: [Link]

-

Chemical Communications. (n.d.). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. RSC Publishing. Available at: [Link]

-

Gunasekar, R., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20, 1515-1540. Available at: [Link]

- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

- Google Patents. (n.d.). DE69628540T2 - RACEMIZATION METHOD FOR PRODUCING LEVOBUPIVACAIN AND RELATED PIPERIDINE CARBOXANILIDE WITH ANESTHETIC EFFECT.

- Google Patents. (n.d.). US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives.

- Google Patents. (n.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.

-

Pádár, P., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(16), 4983. Available at: [Link]

-

Chopra, B., et al. (2021). (a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by piperidine piperoyltransferase from Piper nigrum. ResearchGate. Available at: [Link]

-

White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available at: [Link]

-

MDPI. (n.d.). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Available at: [Link]

-

ResearchGate. (2001). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Available at: [Link]

-

Scilit. (n.d.). Asymmetric Hydrogenation of 2-Methylpyridine to 2-Methylpiperidine. Raney-Nickel Modified with a Molecular Template. Available at: [Link]

- Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.

-

Li, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Discovery and Development. Available at: [Link]

-

ACS Publications. (2019). Cobalt-Catalyzed Asymmetric Hydrogenation of Vinylsilanes with a Phosphine–Pyridine–Oxazoline Ligand: Synthesis of Optically Active Organosilanes and Silacycles. Organometallics. Available at: [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

ResearchGate. (2022). Amino acids L-phenylalanine and L-lysine involvement in trans and cis piperamides biosynthesis in two Piper species. Available at: [Link]

-

Wikipedia. (n.d.). Pipecolic acid. Available at: [Link]

-

ResearchGate. (2010). Preparation of chiral 2-methylpiperazine. Available at: [Link]

-

ResearchGate. (2022). Alkaloids Derived from Lysine: Piperidine Alkaloids. Available at: [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric Ruthenium-Catalyzed Hydrogenation of Terpyridine-Type N-Heteroarenes: Direct Access to Chiral Tridentate Nitrogen Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 8. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 9. DE69628540T2 - RACEMIZATION METHOD FOR PRODUCING LEVOBUPIVACAIN AND RELATED PIPERIDINE CARBOXANILIDE WITH ANESTHETIC EFFECT - Google Patents [patents.google.com]

- 10. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Biological Potential of Methyl Piperidine-2-Carboxylate Derivatives

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] This guide focuses on a specific, highly functionalized subset: methyl piperidine-2-carboxylate derivatives. The strategic placement of a methyl group and a reactive carboxylate ester at the C-2 position offers a unique combination of stereochemical complexity and synthetic versatility. This document provides an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships of these compounds. We will delve into their potential as anticancer, antimicrobial, and neuroprotective agents, supported by detailed experimental protocols and mechanistic insights for researchers and drug development professionals.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The six-membered nitrogen-containing heterocycle known as piperidine is a recurring motif in over twenty classes of pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations allow for precise interactions with biological targets. The this compound core structure introduces two key features:

-

Chirality: The C-2 position is a chiral center, allowing for the synthesis of stereoisomers whose distinct spatial arrangements can lead to significant differences in biological activity and target selectivity.

-

Synthetic Handle: The carboxylate group serves as a versatile point for derivatization, enabling the creation of amides, esters, and other functional groups to modulate properties like potency, solubility, and pharmacokinetic profiles.[3]

This guide synthesizes current research to provide a comprehensive overview of the therapeutic promise held by derivatives of this specific scaffold.

Synthetic Strategies: Building the Core

The construction of the this compound scaffold is a critical first step in exploring its biological potential. Various synthetic routes have been established, often leveraging chiral starting materials to achieve stereoselective synthesis.